![molecular formula C19H22O5S B14278438 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane CAS No. 138482-72-1](/img/structure/B14278438.png)
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane is an organic compound that features a complex structure with multiple functional groups. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane typically involves multiple steps, starting with the preparation of the butoxybenzene derivative. This is followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the oxirane ring through an epoxidation reaction. Common reagents used in these steps include sulfonyl chlorides, bases, and oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various ring-opened derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane involves its ability to react with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modification and potential inhibition of enzyme activity. This reactivity makes it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-(4-Methoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- 2-{[4-(4-Ethoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- 2-{[4-(4-Propoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
Uniqueness
Compared to similar compounds, 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
138482-72-1 |
|---|---|
Molekularformel |
C19H22O5S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-[[4-(4-butoxyphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C19H22O5S/c1-2-3-12-22-15-4-8-18(9-5-15)25(20,21)19-10-6-16(7-11-19)23-13-17-14-24-17/h4-11,17H,2-3,12-14H2,1H3 |
InChI-Schlüssel |
UBYRPCCBKGDQJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



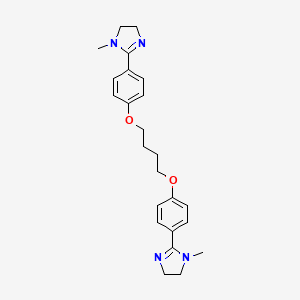
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)
![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
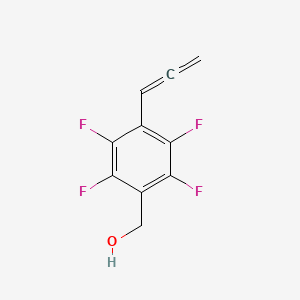
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
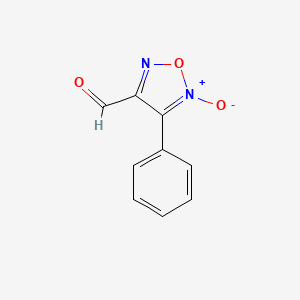
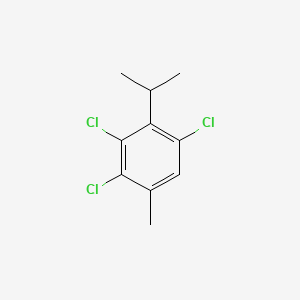
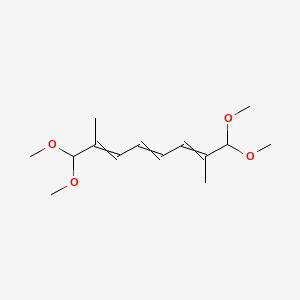
![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

